molecular formula C20H23ClN2O2 B2935011 2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide CAS No. 953170-66-6

2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

Cat. No.: B2935011
CAS No.: 953170-66-6
M. Wt: 358.87
InChI Key: RLYJHSOJHRUJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group linked to an acetamide core, which is further substituted with a phenethyl moiety bearing a pyrrolidine ring at the para position. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological exploration, particularly in receptor modulation or enzyme inhibition.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c21-17-5-9-19(10-6-17)25-15-20(24)22-12-11-16-3-7-18(8-4-16)23-13-1-2-14-23/h3-10H,1-2,11-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYJHSOJHRUJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's structure features a chlorophenoxy moiety and a pyrrolidine ring, which are significant for its biological activity. The presence of these functional groups influences its lipophilicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of chloroacetamides, including derivatives similar to 2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide. One study highlighted that compounds with a 4-chlorophenyl substituent exhibited significant antimicrobial activity against various pathogens such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness was attributed to their ability to penetrate cell membranes due to high lipophilicity, making them promising candidates for further investigation against Gram-positive bacteria and pathogenic yeasts like Candida albicans .

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Yeast
2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamideEffectiveLess EffectiveModerately Effective

Neuropharmacological Activity

The compound's structural analogs have shown anticonvulsant properties in various animal models. For instance, related compounds were evaluated for their efficacy in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole. The results indicated that certain derivatives demonstrated significant protective effects against seizures, suggesting potential applications in treating epilepsy .

Study on Anticonvulsant Activity

In a study focused on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, several compounds were synthesized and tested for their anticonvulsant activity. The findings revealed that modifications in the chemical structure significantly influenced the anticonvulsant efficacy. Compounds with higher lipophilicity exhibited better activity in the MES model, indicating that structural optimization could enhance therapeutic outcomes .

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of chloroacetamides. These models correlate chemical structure with biological activity, demonstrating that the position of substituents on the phenyl ring plays a crucial role in antimicrobial effectiveness. The analysis confirmed that compounds with halogenated phenyl groups were among the most active due to their favorable physicochemical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide with structurally or functionally related acetamide derivatives, focusing on synthesis, substituent variations, and inferred pharmacological relevance.

Structural Analogues with Phenoxy-Acetamide Backbone

Compound Name Key Substituents Molecular Formula Molecular Weight Synthesis Highlights Pharmacological Inference References
2-(4-Chlorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide Pyrrolidine-substituted phenethyl group C₂₀H₂₂ClN₂O₂ 363.85 g/mol* Likely involves imine formation and alkylation Potential kinase or GPCR modulation N/A
2-(4-Chlorophenoxy)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide Alkyne-linked pyrrolidine chain C₁₆H₁₉ClN₂O₂ 306.79 g/mol SN2 reaction or alkyne functionalization Membrane permeability enhancement
2-(4-Chlorophenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide Thiolane sulfone substituent C₁₃H₁₅ClNO₄S 316.78 g/mol Sulfonation and cyclization Enhanced metabolic stability
ISRIB-A14 (2-(3,4-Dichlorophenoxy)-N-[(1r,4r)-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]acetamide) Dichlorophenoxy and cyclohexyl diamine scaffold C₂₂H₂₂Cl₃N₂O₄ 493.78 g/mol Carbodiimide-mediated coupling eIF2B antagonism; antiviral activity

Notes:

  • *Molecular weight calculated using standard atomic masses.
  • Synthesis : The target compound likely shares synthetic steps with ’s aryl benzylamines (e.g., imine intermediates, Grignard additions) but diverges in final alkylation to incorporate the pyrrolidine-phenethyl group .
  • Pharmacological Inference: Pyrrolidine and phenethyl groups are common in CNS-targeting agents, suggesting possible neuroactivity. Thiolane sulfone derivatives () may improve solubility or target sulfhydryl enzymes. ISRIB analogs () demonstrate the impact of halogenated phenoxy groups on eukaryotic translation regulation .

Functional Analogues with Heterocyclic Substitutions

Compound Name Key Features Molecular Formula Molecular Weight Synthesis Highlights Pharmacological Inference References
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro and methylsulfonyl groups C₉H₉ClN₂O₅S 292.70 g/mol Acetylation of sulfonamide intermediates Intermediate for heterocyclic synthesis
2-Chloro-N-(4-fluorophenyl)acetamide Fluorophenyl and chloroacetamide core C₈H₇ClFNO 201.60 g/mol Nucleophilic substitution Precursor for anticancer agents
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide Indole and pyridylmethyl substituents C₃₉H₃₇ClN₄O₃ 661.19 g/mol Multi-step coupling and functionalization Kinase inhibition or anti-inflammatory

Notes:

  • Structural Contrasts : The target compound lacks electron-withdrawing groups (e.g., nitro, sulfonyl) seen in and , which are critical for stabilizing transition states in heterocyclic synthesis. Its pyrrolidine group may confer conformational flexibility compared to rigid indole or pyridyl systems in .
  • Safety: Analogues like U-48800 () highlight the risks of dimethylamino-cyclohexyl substituents in opioid receptor binding, whereas pyrrolidine moieties () are associated with milder toxicity profiles (e.g., Category 4 acute oral toxicity) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving coupling of 4-chlorophenoxyacetic acid with a pyrrolidine-containing phenethylamine derivative. Key steps include amide bond formation using coupling reagents like HATU or EDCI, followed by purification via column chromatography. Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) can improve yields. For example, yields of structurally similar acetamide derivatives range from 52% to 69% when using Suzuki-Miyaura cross-coupling or boronic acid intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify proton environments and carbon frameworks. For example, aromatic protons in the 4-chlorophenoxy group typically resonate at δ 7.2–7.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ = 451.34 for C22_{22}H24_{24}Cl2_{2}N2_{2}O4_{4}) .
  • X-ray Crystallography : Resolve intramolecular interactions, such as C–H···O hydrogen bonds, to validate stereochemistry .

Q. What solvent systems are suitable for in vitro biological assays involving this compound?

  • Methodology : The compound has limited water solubility (<1 mg/mL) but dissolves in DMSO (5 mg/mL with warming) and ethanol (<1 mg/mL). For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in culture media to ensure final DMSO concentrations ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism as an ATF4 inhibitor in cancer models?

  • Methodology :

  • Gene Knockdown/Overexpression : Use siRNA or CRISPR to modulate ATF4 expression in cancer cell lines and assess compound efficacy via Western blot (ATF4 protein levels) or qPCR (downstream targets like CHOP) .
  • Transcriptomic Profiling : Perform RNA-seq to identify pathways altered by the compound, focusing on unfolded protein response (UPR) markers .
  • In Vivo Validation : Test in xenograft models with dose ranges derived from in vitro IC50_{50} values, monitoring tumor growth and ATF4 pathway inhibition via immunohistochemistry .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Poor bioavailability may require formulation optimization (e.g., lipid nanoparticles) .
  • Metabolite Identification : Use hepatic microsomes or in vivo samples to identify active/inactive metabolites that impact efficacy .
  • Dose Escalation Studies : Adjust dosing regimens based on in vivo pharmacokinetic data to achieve target tissue concentrations .

Q. What strategies can enhance the compound’s selectivity for pyrrolidine-containing receptors?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Modify substituents on the phenethyl or pyrrolidine moieties. For example, replacing 4-chlorophenoxy with fluorinated analogs may improve binding affinity .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict interactions with target proteins like PERK or TRK kinases. Validate with surface plasmon resonance (SPR) to measure binding kinetics .

Q. How can researchers assess off-target effects in complex biological systems?

  • Methodology :

  • Proteome-Wide Profiling : Use thermal shift assays (CETSA) or affinity pulldown coupled with mass spectrometry to identify unintended protein targets .
  • High-Content Screening : Test the compound against panels of GPCRs, ion channels, and kinases to rule out promiscuity .

Methodological Notes

  • Contradictory Data : highlights ATF4 inhibition in cancer, while describes ISRIB (a structurally related PERK inhibitor). Researchers should clarify whether the compound acts via ATF4, PERK, or dual pathways using pathway-specific inhibitors in rescue experiments .
  • Safety Considerations : Although not commercialized, follow OSHA guidelines for handling chlorinated compounds. Use fume hoods and PPE to mitigate inhalation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.